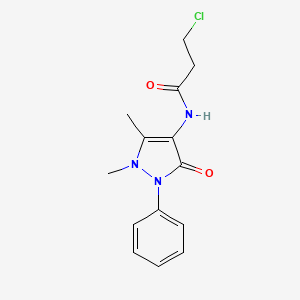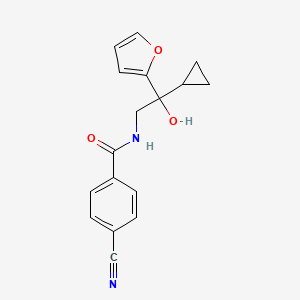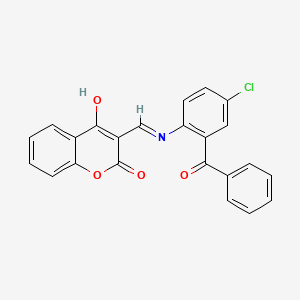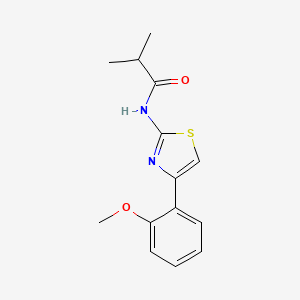![molecular formula C24H18FN3 B2533270 1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901246-80-8](/img/structure/B2533270.png)
1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline" is a derivative of the pyrazoloquinoline family, which is known for its versatile applications in the field of organic electronics and fluorescence-based sensing. The core structure of this compound, the 1H-pyrazolo[3,4-b]quinoline, has been extensively studied due to its interesting photophysical properties and potential use in molecular sensors and light-emitting devices .
Synthesis Analysis
The synthesis of pyrazoloquinoline derivatives can be achieved through various synthetic routes. For instance, the dehydrogenative [2 + 2 + 1] heteroannulation process is a method that allows the formation of the pyrazoloquinoline core by combining N-(o-alkenylaryl)imines with aryldiazonium salts, forming three new chemical bonds in a single reaction . Additionally, the synthesis of related compounds has been reported using dimethyl sulfoxide-assisted, iodine- and ascorbic acid-catalyzed one-pot approaches, which demonstrate the versatility and adaptability of synthetic strategies for constructing pyrazoloquinoline derivatives .
Molecular Structure Analysis
The molecular structure of pyrazoloquinoline derivatives is characterized by a nearly planar aromatic core, which is crucial for their electronic and optical properties. For example, the 1H-pyrazolo[3,4-b]quinoline core in related compounds has been found to be almost planar, with the phenyl substituents twisted at various angles, affecting the overall molecular conformation and, consequently, the photophysical behavior .
Chemical Reactions Analysis
Pyrazoloquinoline derivatives exhibit interesting chemical reactivity, particularly in response to environmental changes such as pH. For instance, the fluorescence of these compounds can be quenched efficiently by protic acids, but this process is reversible, allowing for potential applications in sensing technologies . Moreover, the introduction of substituents like amino groups can lead to solvatochromism, acidochromism, and solid-state fluorescence, which are valuable for the implementation of molecular logic switches .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoloquinoline derivatives are closely related to their molecular structure. The absorption spectra of these compounds are characterized by strong absorption bands in the UV-visible range, which are influenced by the nature of the substituents and the solvent environment . The photophysical properties, such as fluorescence and electron transfer processes, are also significantly affected by the molecular design, as demonstrated by the various photophysical behaviors observed in amino derivatives of pyrazoloquinoline .
Aplicaciones Científicas De Investigación
Photophysical Properties and Molecular Logic Gates
Research on amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline, closely related to the compound , highlights their significant solvatochromism, acidochromism, and solid-state fluorescence. These properties enable their use as molecular logic switches, where the pH-dependent fluorescence can act as a multilevel logic gate, demonstrating potential in computing and signal processing applications (Uchacz et al., 2016).
Fluorescence Quenching by Protonation
The reversible quenching of fluorescence from pyrazolo[3,4-b]quinoline derivatives by protonation has been explored, indicating their suitability as highly efficient organic fluorescent materials for light-emitting devices. This reversible process suggests applications in sensors and switches where the presence of acids can modulate the fluorescence output, useful in environmental monitoring and chemical sensing (Mu et al., 2010).
Organic Light-Emitting Diodes (OLEDs)
The synthesis and investigation of 4-(p-N,N-diarylphenyl)substituted 1H-pyrazolo[3,4-b]quinolines offer a novel class of luminophors for OLEDs. These materials, with varied N,N-aryl substituents, show potential to tune emission in the visible spectral range, promising for the development of more efficient and versatile OLEDs for display and lighting technologies (Danel et al., 2009).
Molecular Sensors and Fluorescent Indicators
Compounds based on the 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline chromophore have been developed as molecular sensors and indicators. Their bright fluorescence and ability to undergo intramolecular charge transfer make them suitable for detecting metal ions and other analytes, highlighting their potential in analytical chemistry, biological imaging, and environmental monitoring (Rurack et al., 2002).
Electrochemical Properties and Basicity Tuning
The study of fluorine-substituted 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivatives reveals modifications in photophysical and electrochemical properties due to the presence of fluorine. Such modifications enhance the compounds' resistance to proton donors, suggesting their use in designing fluorescent dyes and materials with tailored basicity and electronic properties for advanced material science applications (Szlachcic & Uchacz, 2018).
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3/c1-15-7-12-19(13-16(15)2)28-24-20-5-3-4-6-22(20)26-14-21(24)23(27-28)17-8-10-18(25)11-9-17/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEZKNAKQPIHBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC=C(C=C5)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2533189.png)


![N-(2-methoxy-2-(o-tolyl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2533193.png)


![2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2533197.png)
![(E)-2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal](/img/structure/B2533201.png)

![7-Fluoro-4-(1,2,5-thiadiazol-3-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2533205.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B2533207.png)

![N-(4-isopropylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2533209.png)